molecular formula C32H18N7Na3O14S3 B12729059 Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulphonato-1-naphthyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate CAS No. 81064-47-3

Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulphonato-1-naphthyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B12729059
CAS No.: 81064-47-3
M. Wt: 889.7 g/mol
InChI Key: DCMDMLUMPRMKBM-UHFFFAOYSA-K
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Description

Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulphonato-1-naphthyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a polyazo dye characterized by its high molecular complexity and functional diversity. The molecule features a central naphthalene disulphonate backbone substituted with three azo (-N=N-) linkages, hydroxyl (-OH) groups, nitro (-NO₂) groups, and sulphonate (-SO₃⁻) moieties. These groups confer water solubility (via sulphonates), chromophoric properties (via conjugated azo and aromatic systems), and stability (via electron-withdrawing nitro groups). Its trisodium form enhances solubility in aqueous media, making it suitable for applications in textiles, inks, and specialized coatings .

Properties

CAS No.

81064-47-3

Molecular Formula

C32H18N7Na3O14S3

Molecular Weight

889.7 g/mol

IUPAC Name

trisodium;4-[[2,6-dihydroxy-3-[(4-nitrophenyl)diazenyl]-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C32H21N7O14S3.3Na/c40-27-14-20(55(48,49)50)12-16-11-19(54(45,46)47)13-24(29(16)27)35-38-30-31(41)25(36-33-17-5-7-18(8-6-17)39(43)44)15-26(32(30)42)37-34-23-9-10-28(56(51,52)53)22-4-2-1-3-21(22)23;;;/h1-15,40-42H,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3

InChI Key

DCMDMLUMPRMKBM-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C(=C(C(=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Raw Materials

Stepwise Synthesis Procedure

Step Description Conditions Notes
1 Diazotization of 4-nitroaniline 0–5 °C, HCl, NaNO2 Formation of 4-nitrophenyldiazonium salt
2 First azo coupling Coupling with 2,7-naphthalenedisulfonic acid derivative at pH 8–10 Forms monoazo intermediate with sulfonate groups
3 Second diazotization Diazotize another aromatic amine or hydroxynaphthalene derivative Prepares second diazonium salt
4 Second azo coupling Coupling with monoazo intermediate Extends azo chain
5 Third diazotization and coupling Repeat diazotization and coupling with sulphonated naphthyl derivative Final tri-azo compound formation
6 Neutralization and isolation Adjust pH to neutral or slightly alkaline, isolate trisodium salt Purification by crystallization or filtration

Reaction Parameters and Optimization

  • Temperature control is critical during diazotization to prevent decomposition of diazonium salts.
  • pH control during azo coupling affects the coupling position and yield; typically mildly alkaline conditions favor coupling at phenolic sites.
  • Stoichiometry of diazonium salts and coupling components must be carefully balanced to avoid incomplete substitution or over-coupling.
  • Purification often involves recrystallization from aqueous or mixed solvents to obtain high-purity trisodium salt.

Research Findings and Data Summary

Parameter Typical Value/Condition Source/Notes
Molecular weight ~771–960 g/mol Depending on exact substituents and salt form
Diazotization temperature 0–5 °C To stabilize diazonium salts
Coupling pH 8–10 Optimal for azo coupling on phenolic groups
Solvent Aqueous acidic or buffered solutions Water is preferred for environmental and solubility reasons
Yield 70–85% (typical for multi-step azo dyes) Depends on purity of intermediates and reaction control
Purification Recrystallization from water or aqueous alcohol To remove unreacted amines and salts

Summary Table of Preparation Steps

Stage Reactants Reaction Type Conditions Product
1 4-nitroaniline + NaNO2 + HCl Diazotization 0–5 °C 4-nitrophenyldiazonium salt
2 Diazonium salt + 2,7-naphthalenedisulfonic acid derivative Azo coupling pH 8–10, 10–20 °C Monoazo intermediate
3 Aromatic amine + NaNO2 + acid Diazotization 0–5 °C Second diazonium salt
4 Second diazonium salt + monoazo intermediate Azo coupling pH 8–10 Di-azo intermediate
5 Third diazonium salt + di-azo intermediate Azo coupling pH 8–10 Tri-azo compound
6 Neutralization with NaOH Salt formation Room temperature Trisodium salt of final compound

This detailed preparation method reflects the standard synthetic approach for complex trisulfonated polyazo dyes such as Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulphonato-1-naphthyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate, supported by chemical databases and literature data. The multi-step diazotization and azo coupling strategy ensures precise construction of the azo linkages and incorporation of sulfonate groups critical for dye performance.

Chemical Reactions Analysis

Types of Reactions

Azo compounds can undergo various chemical reactions, including:

    Reduction: Azo groups can be reduced to amines using reducing agents like sodium dithionite.

    Oxidation: Under certain conditions, azo compounds can be oxidized to form different products.

    Substitution: Aromatic rings in azo compounds can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Reducing Agents: Sodium dithionite, zinc dust, and hydrochloric acid.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Reduction: Amines.

    Oxidation: Various oxidized aromatic compounds.

    Substitution: Halogenated or nitrated azo compounds.

Scientific Research Applications

Chemistry

Azo dyes are used as pH indicators and in the synthesis of other complex organic compounds.

Biology

In biological research, azo dyes are used as staining agents to visualize cells and tissues under a microscope.

Medicine

Some azo compounds have been investigated for their potential use in drug delivery systems and as therapeutic agents.

Industry

Azo dyes are extensively used in the textile industry for dyeing fabrics. They are also used in the food industry as colorants and in cosmetics for their vibrant colors.

Mechanism of Action

The mechanism of action of azo dyes involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The specific pathways and targets depend on the structure of the azo dye and the environment in which it is used.

Comparison with Similar Compounds

Key Observations:

Azo Group Count : The target compound and both have three azo groups, enhancing conjugation and light absorption range compared to analogs with two azo groups (e.g., ).

Substituent Effects: The 4-nitrophenyl and 4-sulphonato-1-naphthyl groups in the target compound increase electron-withdrawing effects, stabilizing the chromophore against photodegradation compared to amino-substituted analogs (e.g., ).

Counterions : Trisodium salts (target, ) exhibit higher aqueous solubility than disodium () or protonated forms ().

Physicochemical Properties

  • Solubility : Trisodium salts (target, ) are highly water-soluble (>100 mg/mL) due to triple sulphonation, whereas disodium analogs () show moderate solubility (~50–80 mg/mL) .
  • Stability: Nitro groups in the target compound and improve thermal stability (decomposition >250°C) compared to amino-substituted analogs (e.g., , decomposition ~200°C) .
  • Optical Properties : The target compound’s extended conjugation results in a λmax ~550 nm (orange-red), while benzothiazol-containing analogs () absorb at longer wavelengths (~600 nm, blue-green) due to heterocyclic contributions .

Q & A

Basic: What are the recommended analytical techniques for structural characterization of this multi-azo naphthalene disulphonate compound?

To confirm the structure and purity, employ a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation, UV-Vis spectroscopy to analyze the π→π* and n→π* transitions of azo groups, and 2D NMR (COSY, HSQC) to resolve overlapping signals from aromatic protons and sulfonate groups. For crystalline samples, X-ray diffraction can elucidate spatial arrangements of the azo linkages and sulfonate substituents. Cross-validate findings with elemental analysis to verify stoichiometry .

Basic: How can researchers optimize synthesis yields given the compound’s multiple azo coupling steps?

Use pH-controlled stepwise diazotization :

  • Step 1 : Diazotize the 4-nitrophenylamine precursor at 0–5°C in dilute HCl (pH < 2) to minimize premature coupling.
  • Step 2 : Couple with the naphthol intermediate at pH 8–9 (buffered with NaHCO₃) to favor electrophilic substitution.
  • Step 3 : Monitor reaction progress via HPLC with a C18 column and UV detection (λ = 450–500 nm) to isolate intermediates and minimize side products .

Advanced: What computational methods are suitable for predicting the compound’s stability under varying pH and light exposure?

Leverage density functional theory (DFT) to model:

  • Electronic transitions : Calculate HOMO-LUMO gaps to predict photodegradation pathways of azo groups.
  • Acid-base equilibria : Simulate protonation states of hydroxyl and sulfonate groups across pH 2–12.
    Pair with COMSOL Multiphysics to simulate photostability under UV irradiation, correlating with experimental UV-Vis decay kinetics .

Advanced: How can contradictory spectroscopic data (e.g., NMR peak splitting vs. computational predictions) be resolved?

Contradictions often arise from dynamic proton exchange or aggregation effects . Mitigate by:

  • Variable-temperature NMR : Identify exchange-broadened peaks (e.g., -OH groups) by cooling to −40°C.
  • DOSY experiments : Detect self-association via diffusion coefficients.
  • Solvent screening : Use DMSO-d₆ to disaggregate or CD₃OD to stabilize specific tautomers .

Advanced: What strategies address challenges in quantifying trace impurities in this heavily functionalized compound?

Implement LC-MS/MS with ion mobility separation to resolve isomers and low-abundance byproducts. Use post-column derivatization with borate buffer to enhance sulfonate group detection. For metal ion contaminants (e.g., residual Na⁺), apply ICP-MS with a collision/reaction cell to suppress polyatomic interferences .

Basic: What solvent systems are optimal for solubility and reactivity studies of this compound?

Prioritize polar aprotic solvents (DMF, DMSO) for solubility due to sulfonate hydrophilicity. For reactivity studies in aqueous media, use phosphate buffer (pH 7.4) with 10% DMSO to balance dissolution and stability. Avoid chloroform or ethers due to poor solvation of ionic groups .

Advanced: How can researchers design experiments to probe the compound’s potential as a photoswitchable material?

  • Transient absorption spectroscopy : Track isomerization kinetics (azo transcis) under 365 nm light.
  • Cyclic voltammetry : Assess redox stability of sulfonate and hydroxyl groups under illumination.
  • AFM-based mechanical testing : Measure structural rigidity changes post-isomerization in thin films .

Basic: What safety protocols are critical when handling this compound’s nitro and azo functional groups?

  • Nitro group risks : Store in airtight containers away from reducing agents to prevent explosive decomposition.
  • Azo compound toxicity : Use fume hoods for synthesis; monitor airborne particulates via FTIR gas analysis .
  • Waste disposal : Treat with Fenton’s reagent (Fe²⁺/H₂O₂) to degrade azo bonds before neutralization .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of azo bond formation?

  • Isotope-encoded MS : Track ¹⁵N-labeled diazonium intermediates to map coupling efficiency.
  • Solid-state ¹⁵N NMR : Resolve tautomeric states in crystalline intermediates.
  • Kinetic isotope effect (KIE) studies : Compare ¹⁴N vs. ¹⁵N reaction rates to identify rate-limiting steps .

Advanced: What statistical frameworks are recommended for analyzing batch-to-batch variability in synthesis?

Apply multivariate analysis (PLS regression) to correlate process parameters (temperature, pH, stirring rate) with purity/yield. Use ANOVA with Tukey’s HSD to identify critical factors. For robustness, integrate DoE (Design of Experiments) with response surface methodology .

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